4-ジメチルシリルエンテカビル

説明

Synthesis Analysis

4-Dimethylsilyl Entecavir is synthesized through a multi-step process that involves modifying the entecavir compound with a chemical group known as a dimethylsilyl group. A practical synthetic route for pilot production of entecavir has been described, which is safe, robust, and scalable to kilogram scale .

Molecular Structure Analysis

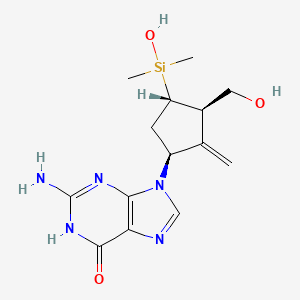

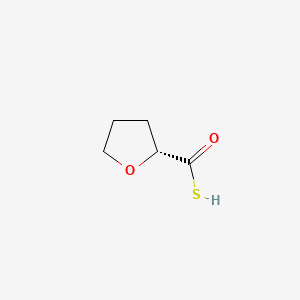

The molecular formula of 4-Dimethylsilyl Entecavir is C14H21N5O3Si . The chemical structure of 4-Dimethylsilyl Entecavir has been characterized using various techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

The synthesis of 4-Dimethylsilyl Entecavir involves a series of highly efficient reactions including a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene skeleton . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion .

科学的研究の応用

腫瘍学への応用

エンテカビルは、腫瘍学における潜在的な用途について検討されています。慢性HBV感染に関連する肝臓がんの治療に影響を与える可能性のある、ヘパタイティスBウイルスポリメラーゼに対する活性を有するグアノシンヌクレオシドアナログです {svg_1}.

抗ウイルス薬のメカニズム

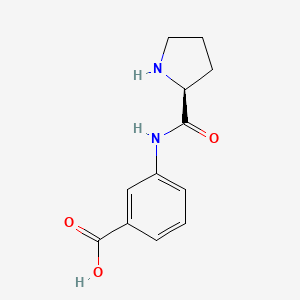

エンテカビルなどの抗ウイルス薬の作用機序は、ウイルス学と薬理学のより広範な分野において重要です。これらの薬剤がどのようにウイルス複製を阻止するかを理解することは、さまざまなウイルス感染症に対する新しい治療法の開発につながる可能性があります {svg_2}.

ウイルス性疾患の予防

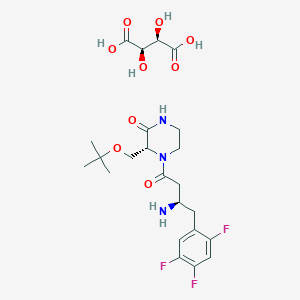

ウイルス性疾患の予防に関する研究には、エンテカビルなどの化合物とその予防的治療または曝露後のシナリオにおける有効性を研究することが含まれます {svg_3}.

空気感染の特徴

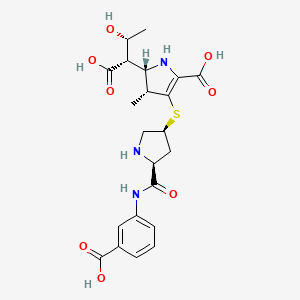

4-ジメチルシリルエンテカビルとは直接関係しませんが、ウイルスの空気感染の特徴を理解することで、このような化合物が使用される可能性のある抗ウイルス戦略の開発に役立ちます {svg_4}.

作用機序

Target of Action

The primary target of 4-Dimethylsilyl Entecavir is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it an effective target for antiviral drugs .

Mode of Action

4-Dimethylsilyl Entecavir is a guanosine nucleoside analogue . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Biochemical Pathways

The inhibition of the HBV polymerase by 4-Dimethylsilyl Entecavir disrupts the viral replication process, leading to a decrease in the production of new virus particles . This results in a reduction of the viral load in the body, helping to alleviate the symptoms of hepatitis B infection .

Pharmacokinetics

It is known that renal impairment can lead to increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of less than 50 ml/min .

Result of Action

The inhibition of HBV replication by 4-Dimethylsilyl Entecavir can lead to a decrease in the viral load in the body, which may help to alleviate the symptoms of hepatitis B infection .

Action Environment

The efficacy and stability of 4-Dimethylsilyl Entecavir can be influenced by various environmental factors. For instance, the presence of resistant mutations in HBV reverse transcriptase can result in treatment failure . Additionally, the drug’s effectiveness may be affected by the patient’s renal function, as renal impairment can lead to increased accumulation of the drug .

生化学分析

Biochemical Properties

4-Dimethylsilyl Entecavir plays a significant role in biochemical reactions, particularly in inhibiting viral replication. It interacts with various enzymes and proteins, including the viral DNA polymerase, which is crucial for HBV replication. The compound binds to the active site of the enzyme, preventing the incorporation of natural nucleotides and thus halting viral DNA synthesis .

Cellular Effects

4-Dimethylsilyl Entecavir affects various cell types, particularly hepatocytes, where HBV replication occurs. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the viral load, leading to decreased inflammation and liver damage.

Molecular Mechanism

The mechanism of action of 4-Dimethylsilyl Entecavir involves its incorporation into the viral DNA by the HBV DNA polymerase. This incorporation results in chain termination due to the lack of a 3’-OH group necessary for DNA elongation. Additionally, the dimethylsilyl group enhances the binding affinity of the compound to the enzyme, increasing its inhibitory effect.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Dimethylsilyl Entecavir change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure leads to sustained viral suppression, although resistance can develop over time.

特性

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHZIARQYIUCOF-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870614-82-7 | |

| Record name | 4-Dimethylsilyl entecavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870614827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DIMETHYLSILYL ENTECAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4WFV8XSJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)